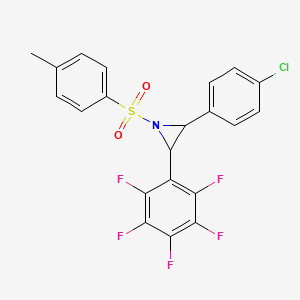![molecular formula C13H19NO3 B13945580 Morpholine, 2-[(2-ethoxyphenyl)methoxy]- CAS No. 89220-89-3](/img/structure/B13945580.png)
Morpholine, 2-[(2-ethoxyphenyl)methoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 2-[(2-ethoxyphenyl)methoxy]- is a chemical compound that belongs to the morpholine family Morpholine itself is a heterocyclic amine featuring both amine and ether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the use of 1,2-amino alcohols, aziridines, or epoxides as starting materials. For the preparation of Morpholine, 2-[(2-ethoxyphenyl)methoxy]-, a common approach involves the reaction of 2-ethoxybenzyl chloride with morpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the morpholine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of morpholine derivatives often employs continuous flow processes to ensure high yield and purity. The use of catalysts, such as transition metals, can enhance the efficiency of the reaction. Additionally, purification steps, including distillation and recrystallization, are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 2-[(2-ethoxyphenyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine nitrogen can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted morpholine derivatives.
Applications De Recherche Scientifique
Morpholine, 2-[(2-ethoxyphenyl)methoxy]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a solvent and intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Morpholine, 2-[(2-ethoxyphenyl)methoxy]- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the ethoxyphenyl group enhances its binding affinity and specificity towards certain targets. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: The parent compound, widely used in organic synthesis and as a solvent.
2-Methoxymorpholine: A derivative with a methoxy group, used in similar applications.
2-Ethylmorpholine: Another derivative with an ethyl group, known for its use in pharmaceuticals.
Uniqueness
Morpholine, 2-[(2-ethoxyphenyl)methoxy]- is unique due to the presence of the 2-ethoxyphenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a bioactive compound and its utility in various synthetic applications .
Propriétés
Numéro CAS |
89220-89-3 |
|---|---|
Formule moléculaire |
C13H19NO3 |
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
2-[(2-ethoxyphenyl)methoxy]morpholine |
InChI |
InChI=1S/C13H19NO3/c1-2-15-12-6-4-3-5-11(12)10-17-13-9-14-7-8-16-13/h3-6,13-14H,2,7-10H2,1H3 |
Clé InChI |
RZYFDVJKPAJPRO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1COC2CNCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


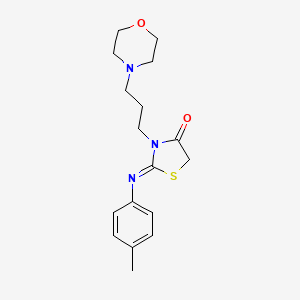
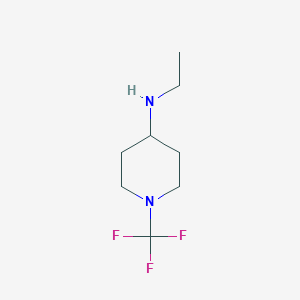
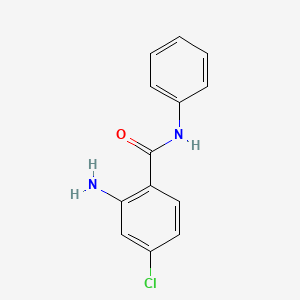
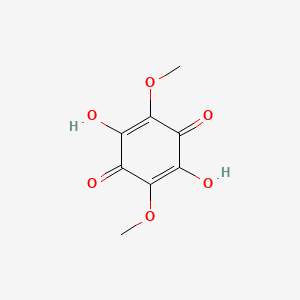
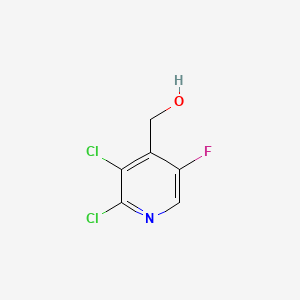
![1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]-](/img/structure/B13945533.png)
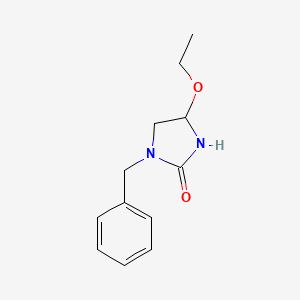

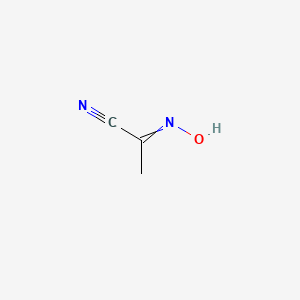


![2-(2-Aminoacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13945571.png)

